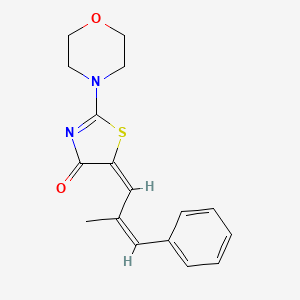
5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.10889899 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities Compounds synthesized from thiazolidin-4-one derivatives, including those related to the chemical structure of interest, have shown significant antimicrobial and antifungal activities. For instance, derivatives synthesized through the Mannich reaction demonstrated activity against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. These compounds' activities are attributed to their ability to interact with microbial cell membranes or enzymes, disrupting their function and leading to cell death A. Kocabalkanlı, Ö. Ateş, G. Ötük, 2001.
Antioxidant Activities The antioxidant properties of related compounds have been explored through QSAR-analysis, which helps in designing new potential antioxidants. The study on derivatives indicated that the antioxidant activity is influenced by molecular descriptors such as size, lipophilicity, and energy parameters. Antioxidant activities are crucial for combating oxidative stress in biological systems, which is linked to various diseases І. Drapak, B. Zimenkovsky, L. Perekhoda, 2019.
Anticancer Activities The exploration of thiazolidin-4-one derivatives in cancer research has shown promising results. Novel synthetic routes have led to compounds with moderate activity against malignant tumor cells, including renal cancer cell lines. The antitumor properties are evaluated through various in vitro models to assess their potential as therapeutic agents V. Horishny, T. Chaban, V. Matiychuk, 2020.
Anti-inflammatory Activities Compounds related to 5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one have been studied for their potential anti-inflammatory activities. Through various synthesis methods, researchers have developed compounds that exhibit significant anti-inflammatory effects, as evidenced by in vitro tests such as human red blood cell membrane stabilization and protein denaturation assays. These findings open the possibility of developing new therapeutic agents for treating inflammation-related disorders S. Karumanchi, L. R. Atmakuri, V. B. R. Mandava, 2019.
Propriétés
IUPAC Name |
(5E)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-13(11-14-5-3-2-4-6-14)12-15-16(20)18-17(22-15)19-7-9-21-10-8-19/h2-6,11-12H,7-10H2,1H3/b13-11-,15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXILYMAORVXQHT-OWTZWGKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-methylphenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5592671.png)
![2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole](/img/structure/B5592676.png)
![N-(2-methylphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5592684.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5592689.png)

![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5592717.png)
![2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5592719.png)

![(3aS*,6aS*)-2-(3-hydroxybenzyl)-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5592730.png)
![3-bromo-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5592738.png)
![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide](/img/structure/B5592753.png)
![2-(4-{[3-(hydroxymethyl)-3-(3-methylbut-2-en-1-yl)piperidin-1-yl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5592757.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5592768.png)
![N,N,2-trimethyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5592769.png)
